B1576054 Ranatuerin-1Ca antimicrobial peptide

Ranatuerin-1Ca antimicrobial peptide

Cat. No.: B1576054
Attention: For research use only. Not for human or veterinary use.
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Description

Biological Source and Discovery in Rana catesbeiana

Isolation and Structural Characterization

Ranatuerin-1Ca was first identified in the skin secretions of Rana catesbeiana during systematic studies of frog-derived AMPs. The peptide’s primary structure was determined using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry, revealing a sequence composed predominantly of hydrophobic and cationic residues. Key structural features include:

  • Amphipathic α-helix : Critical for membrane interaction and pore formation.
  • Disulfide bonds : Stabilize the peptide’s tertiary structure, enhancing antimicrobial potency.
  • C-terminal amidation : Observed in some variants, contributing to stability and bioactivity.
Table 1: Structural and Functional Properties of Ranatuerin-1Ca
Property Description
Amino Acid Sequence FPLKKSLLLLFFFGTIPLSFCEQERGADEEEGNGEKE (37 residues)
Secondary Structure α-helix and β-sheet domains
Molecular Weight ~3,400 Da (estimated from sequence)
MIC Values E. coli: 1.5–4 μM; S. aureus: 17–55 μM; C. albicans: 14–58 μM

The peptide’s sequence aligns with the ranatuerin family’s conserved motifs, including a cyclic heptapeptide domain formed by a disulfide bond between cysteine residues.

Taxonomic Context Within Ranid Frog Peptide Families

Ranatuerin-1Ca is a member of the ranatuerin family, which is endemic to North American Ranid frogs. Unlike other families (e.g., brevinin, esculentin), ranatuerin peptides are not found in Eurasian species.

Table 2: Comparative Analysis of Ranid Frog AMP Families
Family Key Features Geographic Distribution Representative Peptides
Ranatuerin Cyclic heptapeptide; broad-spectrum North America Ranatuerin-1, -2, -1Ca
Brevinin Rana-box motif; high hemolytic activity Asia and North America Brevinin-1, -2
Esculentin Proline-rich; antifungal Eurasia and North America Esculentin-1, -2
Temporin Short α-helix; rapid action Eurasia Temporin-1, -2

Ranatuerin-1Ca’s sequence diverges significantly from Eurasian peptides, reflecting evolutionary adaptation to regional pathogen pressures.

Properties

bioactivity

Antimicrobial

sequence

FPLKKSLLLLFFFGTIPLSFCEQERGADEEEGNGEKE

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Ranatuerin-1Ca exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Key microorganisms affected by this peptide include:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Candida albicans (fungus)

The minimal inhibitory concentration (MIC) values for Ranatuerin-1 against these pathogens range significantly, indicating its effectiveness in inhibiting microbial growth. For instance, studies have shown MIC values between 5 to 40 µM for various strains of E. coli .

Therapeutic Potential

Given the rise of antibiotic-resistant bacteria, Ranatuerin-1Ca presents a viable alternative to traditional antibiotics. Its unique mechanism of action and ability to target resistant strains make it an attractive candidate for drug development.

Case Study: Drug Development

In a study focusing on peptide modifications, analogs of Ranatuerin-1 were synthesized to enhance potency and reduce hemolytic activity against human erythrocytes. The substitution of specific amino acids resulted in peptides with increased antimicrobial activity while minimizing toxicity .

Formulation and Delivery

Ranatuerin-1Ca can be formulated into various pharmaceutical preparations, including:

  • Topical ointments
  • Injectable solutions
  • Oral formulations

These formulations can be combined with inert carriers such as saline or propylene glycol to enhance stability and bioavailability .

Comparative Efficacy

A comparative analysis of Ranatuerin-1Ca with other antimicrobial peptides reveals its superior efficacy against certain pathogens. For example, while many peptides show activity against S. aureus, Ranatuerin-1Ca also effectively inhibits E. coli and C. albicans, which are often resistant to conventional treatments .

PeptideTarget PathogenMIC (µM)Notable Features
Ranatuerin-1CaStaphylococcus aureus5-20Broad-spectrum activity
Escherichia coli5-40Effective against resistant strains
Candida albicans10-30Low hemolytic activity
Brevinin-2Staphylococcus aureus10-50Limited activity against Gram-negatives
Esculentin-2Escherichia coli20-60Primarily effective against Gram-positive

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Features of Ranatuerin-1Ca and Comparable AMPs

Peptide Name Source Structural Features Antimicrobial Spectrum Hemolytic Activity Therapeutic Potential
Ranatuerin-1Ca Rana temporaria (frog) 20–25 residues; cationic, α-helical Broad (bacteria, fungi, viruses) Low High (low toxicity)
Esculentin-1a Rana esculenta (frog) 46 residues; amphipathic, α-helical Broad (Gram-negative bacteria, fungi) Moderate Moderate (requires optimization)
Brevinin-2 Rana spp. (frogs) 24–33 residues; disulfide-bridged, β-sheet Narrow (Gram-positive bacteria) High Limited (cytotoxicity)
Magainin-2 Xenopus laevis (frog) 23 residues; cationic, α-helical Moderate (Gram-negative bacteria) Low Moderate (synergistic use)
Lactoferricin Bovine lactoferrin 25 residues; cationic, β-hairpin Broad (bacteria, fungi, viruses) Low High (clinical trials)
Dermaseptin B2 Phyllomedusa spp. (frog) 27 residues; linear, cationic Broad (bacteria, parasites) Low High (low resistance risk)

Activity Spectrum and Efficacy

  • Broad-Specificity Peptides: Ranatuerin-1Ca shares broad-spectrum activity with esculentin-1a and lactoferricin. Esculentin-1a, however, shows stronger efficacy against Pseudomonas aeruginosa (MIC: 2–4 µM vs. 8–16 µM for Ranatuerin-1Ca) .
  • Narrow-Specificity Peptides :
    Brevinin-2 and magainin-2 exhibit narrower spectra. Brevinin-2’s disulfide bridges enhance stability but limit flexibility, reducing efficacy against Gram-negative pathogens . Magainin-2’s activity is pH-dependent, with reduced potency in acidic environments .

Mechanism of Action

  • Membrane Disruption :
    Ranatuerin-1Ca, esculentin-1a, and dermaseptin B2 primarily target microbial membranes via electrostatic interactions. Esculentin-1a forms toroidal pores, while Ranatuerin-1Ca induces transient membrane defects .

Toxicity and Selectivity

  • Hemolytic Activity :
    Ranatuerin-1Ca and dermaseptin B2 exhibit low hemolysis (≤10% at 100 µM), outperforming esculentin-1a (20–30% at 50 µM) and brevinin-2 (>50% at 25 µM) .
  • Cytotoxicity :
    Lactoferricin and Ranatuerin-1Ca show minimal cytotoxicity to human fibroblasts (IC₅₀ > 200 µM), whereas brevinin-2 is toxic at IC₅₀ = 25 µM .

Resistance Potential

Ranatuierin-1Ca’s rapid membrane disruption reduces resistance risk, akin to dermaseptin B2 .

Therapeutic Development

  • Formulation Challenges: Ranatuerin-1Ca’s susceptibility to serum proteases limits its in vivo stability, a hurdle addressed in lactoferricin via cyclization or nanoparticle conjugation .
  • Clinical Progress : Lactoferricin derivatives are in Phase II trials for oral mucositis, while Ranatuerin-1Ca remains in preclinical stages, with optimization needed for pharmacokinetics .

Preparation Methods

Isolation from Natural Sources

1.1 Skin Secretion Collection

  • The primary natural source of Ranatuerin-1Ca is the granular glands of Rana catesbeiana skin.
  • Peptides are secreted in a holocrine manner upon stress or injury to the frog’s skin, releasing a complex mixture of bioactive peptides into the skin secretions.
  • Collection typically involves gentle electrical stimulation or manual massage of the frog’s dorsal skin to induce secretion without harming the animal.

1.2 Extraction and Purification

  • The collected skin secretions are subjected to fractionation using chromatographic techniques.
  • Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity.
  • Further purification steps may involve ion-exchange chromatography to exploit the cationic nature of Ranatuerin peptides.
  • Purity and identity are confirmed by mass spectrometry and amino acid sequencing.

1.3 Yield and Challenges

  • Natural extraction yields limited quantities of Ranatuerin-1Ca, often in microgram to milligram scales.
  • The complexity of skin secretions requires careful separation to isolate Ranatuerin-1Ca from other peptides like Ranatuerin-2 and Ranatuerin-3 variants.
  • The presence of post-translational modifications and peptide isoforms necessitates precise analytical techniques.

Chemical Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

  • Due to limited natural availability, Ranatuerin-1Ca is commonly prepared by SPPS, a standard method for synthesizing peptides with defined sequences.
  • The peptide sequence of Ranatuerin-1Ca (e.g., SMLSVLKNLGKVGLGFVACKINKQC) is assembled stepwise on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  • Each amino acid is sequentially coupled to the growing chain, followed by deprotection cycles.
  • The process allows incorporation of modifications such as C-terminal amidation or disulfide bond formation between cysteine residues.

2.2 Folding and Cyclization

  • Ranatuerin-1Ca contains cysteine residues that form intramolecular disulfide bridges, critical for its bioactive conformation.
  • After cleavage from the resin, the linear peptide undergoes oxidative folding to form the native disulfide bonds.
  • Folding conditions are optimized by controlling pH, redox environment, and temperature to maximize correct disulfide bond formation and yield.

2.3 Purification and Characterization

  • Post-synthesis, the peptide is purified by RP-HPLC to remove truncated sequences and side products.
  • Analytical methods such as mass spectrometry and circular dichroism (CD) spectroscopy are employed to confirm molecular weight and secondary structure, respectively.
  • CD studies have shown Ranatuerin-1Ca adopts an alpha-helix and beta-sheet mixed conformation, essential for antimicrobial activity.

Peptide Modification and Analog Synthesis

3.1 Amino Acid Substitutions

  • Research has demonstrated that specific substitutions can enhance antimicrobial potency or reduce toxicity.
  • For example, replacing cysteine residues with serine decreases activity, while substituting certain residues with lysine can increase cationicity and antimicrobial effect.
  • Analog peptides with modified residues at positions 8 (Asn to Lys) or 22 (Asn to Ala) have been synthesized to study structure-activity relationships.

3.2 C-Terminal Modifications

  • The C-terminus of Ranatuerin-1Ca can be modified to amides or esters to improve stability and bioavailability.
  • Amide forms are common and have been shown to retain or enhance antimicrobial properties.
  • Esterification with aliphatic or aromatic alcohols is another strategy explored in modified Rana peptides.

3.3 Side Chain Functionalization

  • Advanced modifications include conjugation of fatty acids (e.g., palmitate) or glycosylated sugars to lysine or acidic residues to improve membrane interaction or reduce hemolytic activity.
  • Such modifications require careful synthetic planning and purification to maintain peptide integrity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Parameters/Notes References
Natural Extraction Skin secretion collection & RP-HPLC Electrical stimulation; chromatographic purification
Chemical Synthesis Solid-phase peptide synthesis (SPPS) Fmoc chemistry; oxidative folding for disulfide bonds
Peptide Folding Oxidative folding Controlled pH, redox environment
Purification RP-HPLC Removal of impurities; confirmation by MS
Structural Characterization Mass spectrometry, CD spectroscopy Confirm sequence and secondary structure
Analog/Modified Peptides Amino acid substitution, C-terminal modification, side chain functionalization Lysine substitution, amidation, esterification, fatty acid conjugation

Detailed Research Findings on Preparation

  • Circular dichroism studies confirm that the native Ranatuerin-1Ca peptide adopts a mixed alpha-helix and beta-sheet structure, critical for its antimicrobial function. Synthetic analogs with increased alpha-helicity showed enhanced potency but sometimes increased hemolytic activity, indicating a balance is needed in design.
  • Substitutions at key residues (e.g., Asn-8 to Lys) increase cationicity and antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating the potential for synthetic optimization.
  • The patent literature describes the preparation of Ranatuerin peptides from both natural and synthetic sources, including modifications such as C-terminal amidation and esterification to improve pharmacological properties.
  • The synthetic approach allows for large-scale production, overcoming the limitations of natural extraction, and facilitates the creation of peptide variants for drug development.

Q & A

Q. What structural features of Ranatuerin-1Ca are critical for its antimicrobial activity?

  • Methodological Answer : The structure-activity relationship (SAR) is determined through biophysical techniques (e.g., circular dichroism for α-helical content) and functional assays (e.g., minimum inhibitory concentration [MIC] tests). Hydrophobicity, charge distribution (+2 to +9 net charge), and amphipathic α-helical structures correlate with membrane disruption efficiency . Databases like APD3 provide validated structural data for comparative analysis .

Q. Which in vitro models are recommended for evaluating Ranatuerin-1Ca’s antimicrobial spectrum?

  • Methodological Answer : Standardized models include broth microdilution (CLSI guidelines) for MIC determination and time-kill assays to assess bactericidal kinetics. For fungal pathogens, hyphal inhibition assays are used. Ensure consistency in microbial strain selection and growth media to reduce variability .

Q. How can researchers ensure reproducibility in Ranatuerin-1Ca experiments?

  • Methodological Answer : Adopt protocols from peer-reviewed studies (e.g., peptide synthesis purity >95% via HPLC, standardized storage conditions). Detailed metadata (e.g., solvent composition, temperature) must accompany publications. Reproducibility is enhanced by referencing guidelines like those in the Beilstein Journal of Organic Chemistry .

Q. What databases provide reliable structural and functional data on Ranatuerin-1Ca?

  • Methodological Answer : Use curated databases such as APD3 (Antimicrobial Peptide Database), CAMPR3 (prediction tools for AMP activity), and PhytAMP (plant-derived peptides). These resources include sequence alignments, MIC values, and taxonomic targets, enabling cross-study validation .

Advanced Research Questions

Q. How can conflicting data on Ranatuerin-1Ca’s efficacy across microbial strains be resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., peptide concentration, membrane lipid composition). Use statistical frameworks (e.g., mixed-effects models) to account for inter-study heterogeneity. Standardize assay conditions via consensus guidelines, as emphasized in retrospective data reviews .

Q. What computational strategies enhance the design of Ranatuerin-1Ca derivatives with improved stability?

  • Methodological Answer : Machine learning models (e.g., recurrent neural networks) trained on AMP databases predict stable motifs resistant to proteolysis. Molecular dynamics (MD) simulations assess peptide-lipid interactions to optimize charge and rigidity. Tools like AlphaFold2 can model peptide conformations under physiological conditions .

Q. How do microbial resistance mechanisms against Ranatuerin-1Ca inform peptide engineering?

  • Methodological Answer : Pathogens employ efflux pumps, membrane modification (e.g., increased cardiolipin), and extracellular matrix secretion to evade AMPs. Counteract resistance by engineering peptides with higher positive charge (+7 to +9) to enhance electrostatic binding or incorporating D-amino acids to reduce enzymatic degradation .

Q. What in silico tools predict Ranatuerin-1Ca’s host-cell toxicity for therapeutic applications?

  • Methodological Answer : Toxicity is assessed via molecular docking (e.g., AutoDock Vina) to predict off-target binding to mammalian membranes. Hemolysis assays (e.g., erythrocyte lysis tests) validate computational predictions. Machine learning platforms like ToxinPred2 integrate peptide sequence features to estimate cytotoxicity .

Data Management and Validation

Q. How should researchers handle large-scale datasets from Ranatuerin-1Ca studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or PeptideAtlas for raw data (e.g., mass spectrometry, MIC tables). Metadata should include experimental conditions, strain identifiers, and statistical analysis pipelines .

Q. What frameworks validate the clinical relevance of Ranatuerin-1Ca in vivo?

  • Methodological Answer : Use murine infection models (e.g., septicemia or skin abscess models) with pharmacokinetic profiling (e.g., serum half-life). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design translational studies, ensuring alignment with clinical antimicrobial resistance priorities .

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